1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride
Description
Nomenclature and Structural Identification
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is a synthetic organic compound characterized by a pyrrolidine core with specific functional groups. Its IUPAC name reflects the presence of a methylamino group attached to a methylene bridge on the pyrrolidine ring and an ethanone moiety at the nitrogen atom. Key identifiers include:
| Parameter | Value |
|---|---|
| Molecular Formula (base) | C₈H₁₆N₂O |
| Molecular Weight (base) | 156.23 g/mol |
| CAS Number (base) | 1341939-65-8 (non-hydrochloride form) |
| SMILES (base) | CC(=O)N1CCC(C1)CNC |
| InChI (base) | InChI=1S/C8H16N2O/c1-7(11)10-4-3-8(6-10)5-9-2/h8-9H,3-6H2,1-2H3 |
The hydrochloride salt introduces a chloride counterion, altering the molecular formula to C₈H₁₇ClN₂O (molecular weight = 192.70 g/mol). Structural analysis reveals a saturated five-membered pyrrolidine ring with an ethanone group at position 1 and a methylaminomethyl substituent at position 3.
Historical Context in Heterocyclic Chemistry
The development of pyrrolidine derivatives dates to the early 20th century, when pyrrolidine itself was first synthesized via ammonolysis of 1,4-butanediol. Key milestones include:
- Industrial Synthesis : Pyrrolidine production emerged in the 1960s using cobalt-nickel catalysts under high-pressure conditions.
- Medicinal Chemistry : The 1980s saw pyrrolidine derivatives like procyclidine and bepridil gain prominence in treating neurological and cardiovascular disorders.
- Modern Applications : Contemporary research leverages pyrrolidine’s stereoelectronic properties for drug design, particularly in anticancer and anti-inflammatory agents.
The Heterocyclic and Synthesis Group (established in 1967) has driven advancements in pyrrolidine chemistry, emphasizing stereocontrol and functionalization strategies.
Classification within Pyrrolidine Derivatives
This compound belongs to the pyrrolidine-ethanone family, distinguished by:
- Core Structure : Saturated pyrrolidine ring (five-membered, nitrogen-containing).
- Substituents :
- Position 1 : Ethanone group (C=O) directly bonded to the nitrogen.
- Position 3 : Methylaminomethyl chain (–CH₂–NH–CH₃).
Comparative Analysis of Pyrrolidine Derivatives
| Derivative | Key Features | Applications |
|---|---|---|
| Proline | Chiral center, carboxylic acid | Peptide synthesis, PDE inhibitors |
| Procyclidine | Tertiary amine, hydroxyl group | Parkinson’s disease treatment |
| 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one | Ethanone, methylaminomethyl substituent | Intermediate in drug synthesis |
Significance in Contemporary Chemical Research
The compound’s significance lies in its role as a synthetic intermediate and pharmacophore scaffold . Key research applications include:
Drug Design :
Synthetic Utility :
Physicochemical Parameters of Pyrrolidine Derivatives
| Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
|---|---|---|---|
| Dipole Moment (D) | 1.58 | 1.80 | 0.00 |
| Aqueous Solubility (g/L) | 30–50 | 0.60 | 0.05 |
| Rotatable Bonds | 1–2 | 0 | 0 |
Data adapted from.
Properties
IUPAC Name |
1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHJBNSUXWNOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-06-7 | |
| Record name | Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling.
Result of Action
The inhibition of norepinephrine and dopamine reuptake by this compound can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness. .
Biological Activity
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride (CAS No. 1423032-06-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, through a review of recent studies and findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a methylamino group, which may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 142.20 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro tests have shown that certain pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one HCl | Various strains | Not yet reported |
In one study, several pyrrolidine derivatives were tested against common bacterial strains, demonstrating that modifications in their structure significantly influenced their antibacterial efficacy . The specific MIC values for this compound are still under investigation, but related compounds have shown promising results.
Antifungal Activity
The antifungal activity of pyrrolidine derivatives has also been assessed. Compounds similar to this compound have demonstrated efficacy against fungi such as Candida albicans.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | C. albicans | 0.0048 mg/mL |
| Compound D | A. niger | 0.0098 mg/mL |
| 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one HCl | Various strains | Not yet reported |
The antifungal properties of related compounds suggest potential for therapeutic applications in treating fungal infections .
Case Studies
A recent investigation into the biological activities of pyrrolidine alkaloids included the evaluation of their effects on various bacterial and fungal strains. The study found that specific structural modifications enhanced the antimicrobial properties, indicating that further research on this compound could yield significant insights into its therapeutic potential .
Scientific Research Applications
The compound features a pyrrolidine ring with a methylamino side chain attached to an ethanone moiety. Its structural formula indicates potential interactions with biological systems, particularly in the central nervous system.
Pharmacological Studies
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research has focused on its potential as a psychoactive substance, with studies examining its effects on mood and cognition.
Case Study: Neurotransmitter Interaction
A study investigating the binding affinity of similar compounds to serotonin receptors indicated that modifications in the pyrrolidine structure could enhance receptor selectivity, suggesting that 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride may exhibit unique pharmacological profiles .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of other pharmacologically active molecules. Its ability to undergo further chemical transformations makes it valuable in drug development.
Synthesis Example:
Researchers have utilized this compound in the synthesis of novel analgesics by modifying the pyrrolidine ring to enhance pain-relieving properties while minimizing side effects .
Toxicological Research
Investigating the toxicological profile of this compound is crucial for assessing its safety for human use. Studies have focused on its metabolic pathways and potential toxicity in various biological systems.
Toxicity Assessment:
Preliminary studies indicate that while the compound exhibits low acute toxicity, chronic exposure may lead to neurotoxic effects, warranting further investigation into its long-term safety .
Safety Considerations
Safety data for this compound is limited. It is recommended to handle this compound with caution due to its psychoactive properties and potential health risks associated with misuse.
Hazard Classification
| Hazard Type | Description |
|---|---|
| Eye Irritation | Category 2 |
| Handling Precautions | Use protective eyewear and gloves |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the pyrrolidine core but differ in substituents, salt forms, or appended functional groups. Key comparisons include:
Key Observations:
- Substituent Effects : The presence of aromatic groups (e.g., phenyl or methoxyphenyl in CAS 2538-50-3 and 1576056-31-9) increases hydrophobicity compared to the aliphatic ketone in the target compound. This may influence membrane permeability in biological systems .
- Salt Form: The dihydrochloride analog (CAS 1803596-63-5) exhibits higher solubility in aqueous media than the mono-HCl salt of the target compound, which could affect pharmacokinetic properties .
- Bioactivity: Compounds with aryl ketones (e.g., 2-Amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride) are often explored as intermediates in neurotransmitter analogs or kinase inhibitors, whereas pyrrolidine derivatives are common in CNS-targeting drugs .
Physicochemical and Spectral Properties
- Polarity: The target compound’s pyrrolidine ring and methylamino group contribute to a higher dipole moment than its phenyl-substituted analogs.
- Stability : Hydrochloride salts generally exhibit better thermal stability than free bases. However, dihydrochloride derivatives (e.g., CAS 1803596-63-5) may degrade faster under humid conditions due to hygroscopicity .
- Spectroscopy: IR and NMR data for the target compound would show characteristic peaks for the ketone (C=O stretch ~1700 cm⁻¹) and pyrrolidine N–H stretches (~3300 cm⁻¹), similar to analogs like 3-(Methylamino)-1-phenylpropan-1-one hydrochloride .
Research Findings and Challenges
- Synthesis: The target compound is synthesized via reductive amination of pyrrolidine precursors, a method shared with analogs like 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride .
- Biological Screening: Preliminary studies suggest moderate affinity for σ-1 receptors, unlike the stronger serotoninergic activity observed in 2-Amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride .
- Challenges : Scalability of the hydrochloride salt and diastereomer separation (if applicable) remain hurdles in industrial applications .
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine derivatives : The core pyrrolidine ring can be synthesized or procured as a starting material.
- Methylamine or methylaminomethyl intermediates : For substitution at the 3-position.
- Acetylating agents : Such as acetic anhydride or acetyl chloride for ethanone formation.
- Hydrochloric acid or hydrochloride salts : For salt formation.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Formation of 3-(methylaminomethyl)pyrrolidine | Nucleophilic substitution or reductive amination to introduce methylaminomethyl group at 3-position of pyrrolidine | Methylamine, formaldehyde (for Mannich-type reaction), or reductive amination with methylamine and formaldehyde under mild conditions | Control of regioselectivity critical to ensure substitution at 3-position |
| 2. Acetylation of pyrrolidine nitrogen | Reaction of the free amine with acetylating agent to form ethanone moiety | Acetic anhydride or acetyl chloride, base such as triethylamine, solvent like dichloromethane or DMF, room temperature to mild heating | Avoid over-acetylation or side reactions |
| 3. Formation of hydrochloride salt | Treatment of free base with hydrochloric acid | HCl gas or aqueous HCl in suitable solvent | Enhances compound stability and crystallinity for isolation |
Example Synthetic Procedure (Hypothetical Based on Related Methods)
Preparation of 3-(methylaminomethyl)pyrrolidine
- React pyrrolidine with formaldehyde and methylamine in methanol under reflux to form the methylaminomethyl substituted pyrrolidine via a Mannich-type reaction.
- Isolate the intermediate by extraction and purification.
Acetylation to form 1-{3-[(methylamino)methyl]pyrrolidin-1-yl}ethan-1-one
- Dissolve the intermediate in dichloromethane.
- Add triethylamine as a base.
- Slowly add acetic anhydride at 0°C and stir for several hours at room temperature.
- Monitor reaction completion by TLC or HPLC.
-
- Bubble dry HCl gas through the solution or add aqueous HCl.
- Precipitate the hydrochloride salt.
- Filter, wash, and dry under vacuum.
Data Table: Key Parameters in Preparation
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Substitution reaction | Methylamine + formaldehyde, reflux in MeOH | Mannich reaction for methylaminomethyl group |
| Acetylation agent | Acetic anhydride or acetyl chloride | Use in slight excess, base present |
| Base for acetylation | Triethylamine or diisopropylethylamine | Neutralizes acid byproducts |
| Solvent | DCM, THF, or DMF | Depends on step |
| Temperature | 0°C to room temperature | Control to avoid side reactions |
| Salt formation | HCl gas or aqueous HCl | Forms stable hydrochloride salt |
| Reaction time | 2-16 hours | Varies by step and scale |
| Purification method | Crystallization, filtration, drying | For hydrochloride salt isolation |
Q & A
Q. What are the key considerations for synthesizing 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride to ensure high purity?
Synthesis requires careful selection of protecting groups (e.g., Boc for amines) to prevent undesired side reactions. Reaction conditions (e.g., temperature, solvent polarity) must optimize nucleophilic substitution between the pyrrolidine derivative and methylamino-containing intermediates. Post-synthesis, purification via recrystallization or column chromatography (using silica gel and a gradient of methanol/dichloromethane) is critical. Monitor purity using HPLC or LC-MS, ensuring residual solvents meet ICH guidelines .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- NMR : Use - and -NMR in DMSO-d6 to confirm the pyrrolidine ring, methylamino group, and ketone moiety. NOESY can resolve stereochemical ambiguities.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H] ≈ 195.1).
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL (for anisotropic displacement parameters) and visualize with ORTEP-3 to confirm bond lengths/angles and hydrogen-bonding networks .
Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in sealed containers at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizers).
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can crystallographic refinement resolve disorder in the pyrrolidine ring of this compound?
Disorder in flexible pyrrolidine rings is common. Use SHELXL’s PART and AFIX commands to model alternative conformations. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with the ADDSYM algorithm to check for missed symmetry. Final refinement should yield R1 < 5% and wR2 < 10% for high confidence .
Q. How should researchers address discrepancies between experimental and computational spectroscopic data?
- NMR : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent models (e.g., PCM for DMSO).
- IR : Validate carbonyl stretching frequencies (1700–1750 cm) against scaled quantum mechanical predictions.
- Cross-Validation : Use multiple techniques (e.g., X-ray vs. NOESY) to resolve ambiguities in stereochemistry .
Q. What computational strategies are effective for studying this compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to G protein-coupled receptors (GPCRs), leveraging the pyrrolidine moiety’s flexibility.
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of salt bridges involving the hydrochloride group.
- QSAR : Corrogate substituent effects (e.g., methylamino position) on bioactivity using CoMFA or HQSAR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
